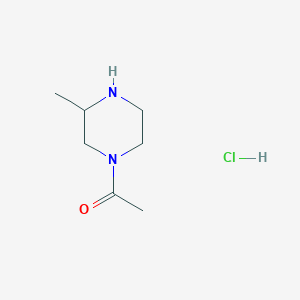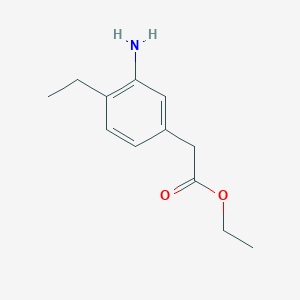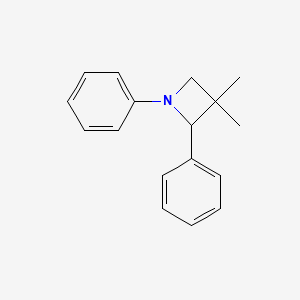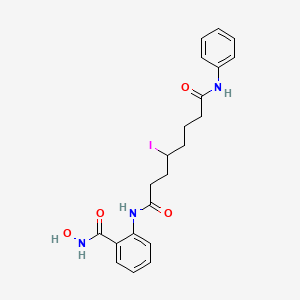
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo Suberoylanilide Hydroxamic Acid is a derivative of Suberoylanilide Hydroxamic Acid, which is a well-known histone deacetylase inhibitor. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment. The addition of an iodine atom enhances its biological activity and specificity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo Suberoylanilide Hydroxamic Acid typically involves the iodination of Suberoylanilide Hydroxamic Acid. The process begins with the preparation of Suberoylanilide Hydroxamic Acid, which can be synthesized through a continuous flow synthesis method. This method involves the transformation of methyl or ethyl carboxylic esters into hydroxamic acids using a flow reactor .
Industrial Production Methods
Industrial production of 4-Iodo Suberoylanilide Hydroxamic Acid follows similar synthetic routes but on a larger scale. The continuous flow synthesis method is preferred due to its increased reaction rate and higher product purity .
化学反応の分析
Types of Reactions
4-Iodo Suberoylanilide Hydroxamic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-Iodo Suberoylanilide Hydroxamic Acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
4-Iodo Suberoylanilide Hydroxamic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in studies involving histone deacetylase inhibition and gene expression regulation.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce cell differentiation and apoptosis
Industry: It is used in the development of new drugs and therapeutic agents
作用機序
4-Iodo Suberoylanilide Hydroxamic Acid exerts its effects by inhibiting histone deacetylases. This inhibition leads to the accumulation of acetylated histones and proteins, which in turn affects gene expression and induces cell differentiation and apoptosis. The compound acts as a chelator for zinc ions found in the active site of histone deacetylases, thereby inhibiting their activity .
類似化合物との比較
4-Iodo Suberoylanilide Hydroxamic Acid is compared with other similar compounds such as:
Suberoylanilide Hydroxamic Acid (Vorinostat): Both compounds inhibit histone deacetylases, but the addition of an iodine atom in 4-Iodo Suberoylanilide Hydroxamic Acid enhances its biological activity and specificity.
Trichostatin A: Another histone deacetylase inhibitor with a different chemical structure but similar biological activity.
Belinostat: A hydroxamic acid-based pan-histone deacetylase inhibitor with applications in cancer therapy.
These comparisons highlight the uniqueness of 4-Iodo Suberoylanilide Hydroxamic Acid in terms of its enhanced biological activity and specificity due to the presence of the iodine atom.
特性
分子式 |
C21H24IN3O4 |
|---|---|
分子量 |
509.3 g/mol |
IUPAC名 |
N-[2-(hydroxycarbamoyl)phenyl]-4-iodo-N'-phenyloctanediamide |
InChI |
InChI=1S/C21H24IN3O4/c22-15(7-6-12-19(26)23-16-8-2-1-3-9-16)13-14-20(27)24-18-11-5-4-10-17(18)21(28)25-29/h1-5,8-11,15,29H,6-7,12-14H2,(H,23,26)(H,24,27)(H,25,28) |
InChIキー |
GKYABXDZTMEQQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(CCC(=O)NC2=CC=CC=C2C(=O)NO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)

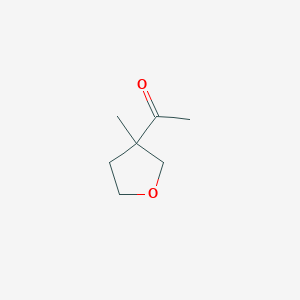
![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
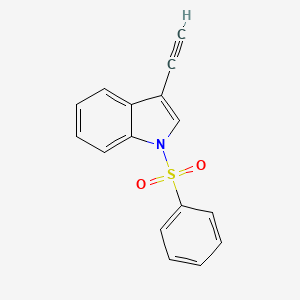
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
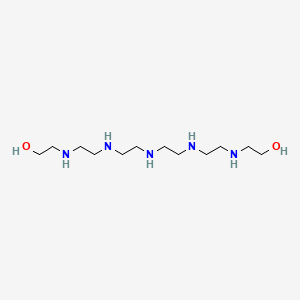
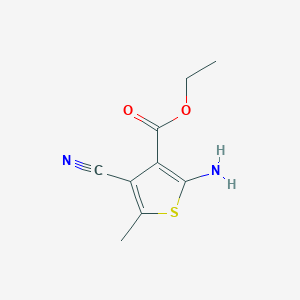
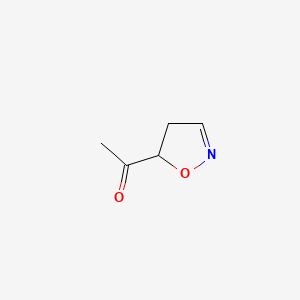
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
